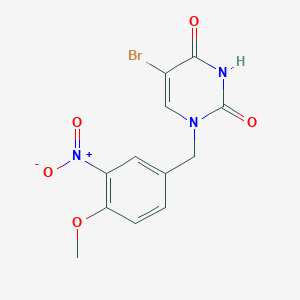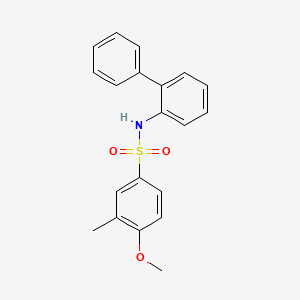![molecular formula C19H21BrN2O2S B3535761 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide](/img/structure/B3535761.png)
2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and environmental science. This compound is a member of the thioamide family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is not fully understood. However, it is believed that the compound acts by disrupting cellular processes in bacteria and fungi, leading to their death. In cancer cells, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide have been studied in various experiments. In one study, it was found to have a toxic effect on the liver and kidneys of rats. However, this effect was observed only at high doses, and no adverse effects were observed at lower doses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide in lab experiments is its ability to inhibit the growth of bacteria, fungi, and cancer cells. This makes it a useful compound for studying the mechanisms of action of these organisms and for developing new treatments for diseases.
One of the limitations of using this compound in lab experiments is its toxicity at high doses. Care must be taken to ensure that the compound is used at safe doses to avoid adverse effects.
Future Directions
There are several future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide. One area of interest is the development of new treatments for bacterial and fungal infections. Another area of interest is the development of new cancer treatments. The compound could also be studied for its potential use as a pesticide in agriculture and for its potential use in water treatment.
Conclusion:
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method has been reported in the literature, and it has been studied for its antibacterial, antifungal, and insecticidal properties. It has also shown promising results in inhibiting the growth of cancer cells and in removing heavy metals from contaminated water. However, care must be taken to ensure that the compound is used at safe doses to avoid adverse effects. There are several future directions for the study of this compound, including the development of new treatments for bacterial and fungal infections, cancer, and its potential use in agriculture and water treatment.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide has been studied for its potential applications in various areas of scientific research. One of the areas of interest is medicine, where this compound has been found to have antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown promising results in inhibiting the growth of cancer cells.
In agriculture, 2-[(1-bromo-2-naphthyl)oxy]-N-[(cyclohexylamino)carbonothioyl]acetamide has been studied for its potential use as a pesticide. It has been found to have insecticidal properties and has shown effectiveness in controlling pests in crops.
In environmental science, this compound has been studied for its potential use in water treatment. It has been found to have adsorption properties and has shown effectiveness in removing heavy metals from contaminated water.
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(cyclohexylcarbamothioyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-18-15-9-5-4-6-13(15)10-11-16(18)24-12-17(23)22-19(25)21-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLESJEZSPHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535698.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-furamide](/img/structure/B3535710.png)
![8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3535711.png)
![4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535722.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B3535741.png)
![methyl 4-(3-{[1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3535749.png)
![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3535759.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3535768.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3535772.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3535784.png)
![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-3-furyl]benzoate](/img/structure/B3535795.png)